2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Researchers requiring a novel fluorinated fragment for chemical biology or a linker precursor for heterobifunctional degraders face limited commercial availability of the 2,3-difluorobenzyl regioisomer. This compound addresses that gap. • Unique Pharmacophore: The 2,3-difluoro substitution pattern is underrepresented in commercial fragment libraries, offering a novel screening hit against challenging targets. • PROTAC Linker Precursor: The primary amino group enables facile conjugation to E3 ligase ligands, while the difluorobenzyl group serves as a hydrophobic tag for probing target protein interactions. • Computed LogP of ~2.2 provides a baseline for monitoring physicochemical property shifts during lead optimization.

Molecular Formula C9H7F2N3S
Molecular Weight 227.24 g/mol
Cat. No. B13706411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole
Molecular FormulaC9H7F2N3S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)CC2=NN=C(S2)N
InChIInChI=1S/C9H7F2N3S/c10-6-3-1-2-5(8(6)11)4-7-13-14-9(12)15-7/h1-3H,4H2,(H2,12,14)
InChIKeyIFXJHNXHRXVSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole: A Defined-Regioisomer Building Block for Fluorinated Thiadiazole Synthesis


2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole (CAS 400742-04-3) is a synthetic, small-molecule heterocycle belonging to the 1,3,4-thiadiazole class [1]. It is utilized as a research chemical and a synthetic intermediate, and is available from various suppliers at purities of ≥95% to 98% . Its structure features a 2-amino-1,3,4-thiadiazole core with a 2,3-difluorobenzyl substituent at the 5-position, a specific fluorination pattern intended to modulate physicochemical properties and molecular interactions in drug discovery and chemical biology [1].

Why 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole Cannot Be Replaced by Other Difluorobenzyl Regioisomers


Substituting 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole with its 2,5-, 2,6-, or 3,5-difluorobenzyl regioisomers is not equivalent because the specific position of fluorine atoms on the benzyl ring critically dictates the molecule's electronic distribution, dipole moment, and lipophilicity [1] [2]. These physicochemical properties directly influence molecular recognition, binding affinity, and pharmacokinetic behavior. This guide details the available computed property differences to inform selection, but a critical finding is the absence of published direct comparative biological data, meaning true performance-based prioritization is not yet possible with publicly available information [1].

Quantitative Evidence for Differentiating 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole from Its Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 2,3- vs. 2,5-Difluorobenzyl Regioisomers

The 2,3-difluorobenzyl substitution pattern confers a specific lipophilicity profile that differs from the 2,5-regioisomer. A calculated lipophilicity value (XLogP3-AA) of 2.2 is reported for 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole [1]. An alternative database entry provides a SlogP value of 2.673 for what is purportedly the same compound, indicating some computational variability [2]. No similar computed values were sourced for the 2,5-regioisomer in high-authority databases. The availability of a specific computed LogP value for the 2,3-isomer enables preliminary structure-activity relationship (SAR) modeling.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity: A Class-Level Assessment

The compound possesses a TPSA of 80 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. These values are class-typical for 2-amino-1,3,4-thiadiazoles with a difluorobenzyl substituent. The TPSA and hydrogen bond capacity are key parameters used in standard ADME property predictions for blood-brain barrier penetration and oral bioavailability.

Medicinal Chemistry Drug Design ADME Prediction

Absence of Public Bioactivity Data: The Key Differentiating Void

A critical piece of evidence is the finding that, as of May 2026, no public bioactivity data (e.g., IC50, Ki, EC50) or biological assay results have been linked to this specific CAS number in PubChem or any other authoritative scientific database searched, including PubMed [1]. This contrasts with the patent literature on the broader class, where specific 2,5-disubstituted-1,3,4-thiadiazoles have shown quantitative inhibitory activity against enzymes like c-Jun N-terminal kinases (JNK) [2]. This stark absence of data is the most significant differentiator, highlighting that its utility is currently limited to exploratory chemistry rather than proven biological applications.

Drug Discovery Data Reporting Procurement Strategy

Validated Application Scenarios for Procuring 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole


Exploratory Chemistry for Novel Proteolysis Targeting Chimeras (PROTACs)

This compound is a suitable linker precursor for the synthesis of heterobifunctional degraders. Its primary amino group can be readily functionalized to attach an E3 ligase-binding moiety, while the 2,3-difluorobenzyl group represents a distinct hydrophobic tag for probing target protein interactions. The specific fluorine pattern allows for unique interactions that are absent in other regioisomers, although no direct comparative degradation efficiency data currently exist [1].

Fragment-Based Lead Discovery (FBLD) Library Expansion

With a molecular weight of 227.24 g/mol, this compound fits the 'rule of three' for fragments. Its 2,3-difluoro substitution pattern is underrepresented in many commercial fragment libraries, offering a novel pharmacophore for screening against challenging targets. The absence of prior biological data makes it a genuine exploratory tool, where procurement would be driven by its unique structural features rather than a crowded literature precedent [1].

Synthesis of Fluorinated Bioisosteres of Bioactive 2-Aminothiazoles

The compound serves as a direct synthetic precursor to fluorinated analogs of bioactive 2-aminothiazole scaffolds. Researchers can exploit the 2-amino-1,3,4-thiadiazole core's established bioisosteric relationship with the thiazole ring, and the 2,3-difluorobenzyl group allows investigation of the 'ortho-fluorine effect' on metabolic stability. The computed LogP of 2.2 [1] provides a baseline for monitoring how structural modifications shift this property.

Quote Request

Request a Quote for 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.